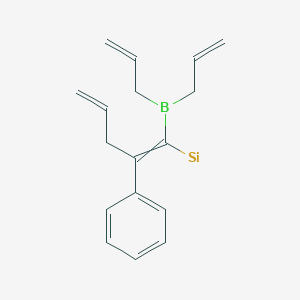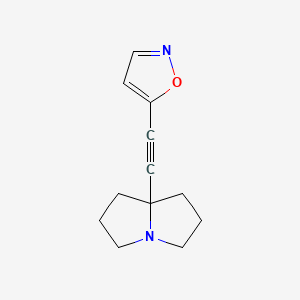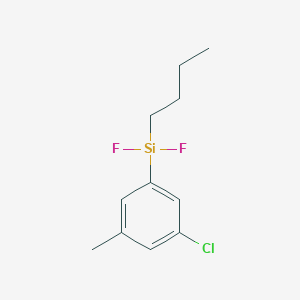
Butyl(3-chloro-5-methylphenyl)difluorosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl(3-chloro-5-methylphenyl)difluorosilane is an organosilicon compound characterized by the presence of a butyl group, a 3-chloro-5-methylphenyl group, and two fluorine atoms attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(3-chloro-5-methylphenyl)difluorosilane typically involves the reaction of 3-chloro-5-methylphenylsilane with butyl lithium and a fluorinating agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction conditions often include low temperatures to control the reactivity of the intermediates and to ensure high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl(3-chloro-5-methylphenyl)difluorosilane can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles, such as alkoxides or amines.
Oxidation and Reduction Reactions: The silicon center can be oxidized to form silanols or reduced to form silanes.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkoxides, amines, and halides. These reactions are typically carried out in polar solvents, such as tetrahydrofuran (THF), under mild conditions.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid, are used to convert the silicon center to silanols.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride (LiAlH4), are used to reduce the silicon center to silanes.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organosilicon compounds, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
Applications De Recherche Scientifique
Butyl(3-chloro-5-methylphenyl)difluorosilane has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Medicinal Chemistry: It is investigated for its potential use in the development of new pharmaceuticals and therapeutic agents.
Catalysis: The compound is used as a ligand in catalytic reactions to improve the efficiency and selectivity of the catalysts.
Mécanisme D'action
The mechanism of action of Butyl(3-chloro-5-methylphenyl)difluorosilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The silicon center can form strong bonds with other atoms, such as carbon, oxygen, and nitrogen, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Butyl(3-chloro-5-methylphenyl)difluorosilane can be compared with other similar organosilicon compounds, such as:
Butyl(3-chlorophenyl)difluorosilane: Lacks the methyl group, which can affect its reactivity and applications.
Butyl(3-methylphenyl)difluorosilane:
Butyl(3-chloro-5-methylphenyl)trifluorosilane: Contains an additional fluorine atom, which can alter its reactivity and stability.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications in scientific research and industry.
Propriétés
Numéro CAS |
918446-85-2 |
|---|---|
Formule moléculaire |
C11H15ClF2Si |
Poids moléculaire |
248.77 g/mol |
Nom IUPAC |
butyl-(3-chloro-5-methylphenyl)-difluorosilane |
InChI |
InChI=1S/C11H15ClF2Si/c1-3-4-5-15(13,14)11-7-9(2)6-10(12)8-11/h6-8H,3-5H2,1-2H3 |
Clé InChI |
ATFTXCKDFBKFHK-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Si](C1=CC(=CC(=C1)C)Cl)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


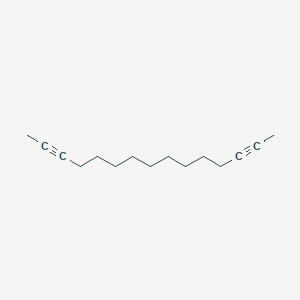
![4-{[(2,5-Dimethylphenyl)methoxy]methyl}-1-(methanesulfonyl)piperidine](/img/structure/B12606798.png)
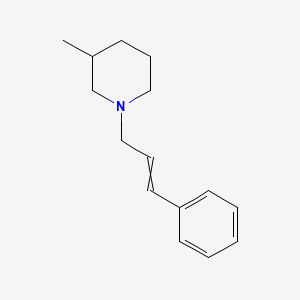
![1-Hexyl-4-({2-[hexyl(dimethyl)azaniumyl]ethyl}sulfanyl)pyridin-1-ium diiodide](/img/structure/B12606804.png)


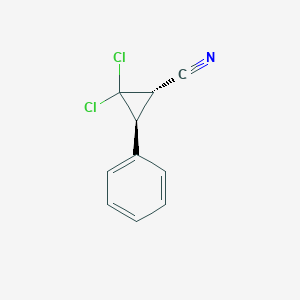
![(1S,8R)-9-(hydroxymethyl)-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B12606837.png)
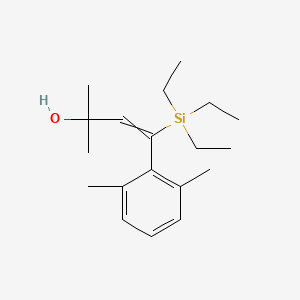
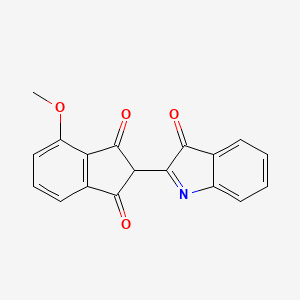
![1-Chloro-4-[(1R)-1-methoxyethyl]benzene](/img/structure/B12606865.png)
![7-Fluoro-2,3-dihydro-5-methoxybenzo[F][1,4]oxazepine](/img/structure/B12606873.png)
